3-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide
Description
3-Methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a 3-methoxy-substituted aromatic ring, a tetrahydro-2H-pyran-4-yl (THP) group, and a thiophen-2-ylmethyl substituent. This compound’s structure combines aromatic, heterocyclic, and aliphatic components, which are critical for modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity. The THP group enhances metabolic stability, while the thiophene moiety may influence binding to targets such as kinases or GPCRs .
Properties
IUPAC Name |
3-methoxy-N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-21-16-5-2-4-14(12-16)18(20)19(13-17-6-3-11-23-17)15-7-9-22-10-8-15/h2-6,11-12,15H,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQTABEKVHKEJRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound notable for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 331.4 g/mol. The compound features a methoxy group, a tetrahydro-2H-pyran moiety, and a thiophenylmethyl group, which contribute to its unique chemical properties and biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 331.4 g/mol |
| CAS Number | 1797140-22-7 |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The general approach includes the formation of the tetrahydro-pyran ring followed by the introduction of the thiophenylmethyl group. The complexity of the synthesis reflects the intricate structure of the compound, which may enhance its biological activity.
Antimicrobial Activity
Preliminary studies suggest that compounds containing thiazole and tetrahydropyran moieties exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | MIC (µM) |
|---|---|---|
| This compound | E. faecalis | 8 |
| 3-Methoxy derivative | S. aureus | 16 |
Anti-inflammatory Activity
Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .
Case Study: Inhibition of COX Enzymes
A study investigating the anti-inflammatory effects of similar benzamide derivatives revealed that compounds with structural similarities to this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
Anticancer Properties
The anticancer potential of this compound has also been explored. Compounds with similar structural features have shown selective cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7) .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.3 |
| Related Benzamide Derivative | MCF-7 | 3.1 |
Scientific Research Applications
Pharmacological Applications
The compound's structural characteristics suggest potential pharmacological applications, particularly in the following areas:
Anticancer Activity
Research indicates that compounds with similar structural motifs may act as inhibitors of specific biological targets involved in cancer progression. The benzamide structure is common in many anticancer agents, which suggests that 3-methoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide could exhibit similar properties. Preliminary studies have shown that related compounds can inhibit pathways associated with tumor growth and metastasis.
Neurological Disorders
The compound's potential as a therapeutic agent for neurological disorders is supported by studies on related tetrahydropyran derivatives, which have shown low central nervous system penetration while maintaining efficacy as cannabinoid receptor agonists . This property could allow for effective pain management with reduced side effects.
Synthesis of Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Condensation Reactions : Utilizing amine and acid derivatives to form the benzamide linkage.
- Functional Group Modifications : Altering the thiophene or tetrahydropyran moieties to enhance biological activity or alter pharmacokinetic properties.
These synthetic pathways are crucial for generating derivatives with improved efficacy or specificity for biological targets.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds structurally related to this compound:
Inhibition of P2X7 Receptor
A notable study highlighted the role of similar compounds as inhibitors of the P2X7 receptor, which is implicated in inflammation and cancer. Compounds exhibiting this inhibition showed promising results in reducing inflammatory responses in preclinical models.
Analgesic Properties
Research on cannabinoid receptor agonists has demonstrated that modifications to the tetrahydropyran structure can lead to compounds with significant analgesic properties while minimizing central nervous system side effects . This suggests that this compound could be developed for pain management therapies.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
